tert-Butyl trans-2,2-dimethyl-3-hydroxycyclobutylcarbamate
Overview
Description
“tert-Butyl trans-2,2-dimethyl-3-hydroxycyclobutylcarbamate” is a chemical compound with the molecular formula C11H21NO3 . It is also known as “tert-butyl N-[trans-3-hydroxy-2,2-dimethyl-cyclobutyl]carbamate” and "Carbamic acid, N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]-, 1,1-dimethylethyl ester, rel-" .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m0/s1
. This indicates that the compound has a cyclobutyl ring with two methyl groups at the 2-position, a hydroxy group at the 3-position, and a tert-butyl carbamate group also attached to the 3-position . Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 215.29 .Scientific Research Applications
Synthetic Phenolic Antioxidants in Environmental Science
Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are utilized in industrial and commercial products to prolong shelf life by retarding oxidative reactions. Recent studies have investigated their environmental occurrence, human exposure, and toxicity, highlighting their detection in various environmental matrices and human tissues. Toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity of some SPAs. Future research directions include investigating novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).
Supercritical Technologies for Biofuel Production
Supercritical transesterification, a method for biofuel production without a catalyst, is highlighted for its glycerol-free processes. This review focuses on using supercritical reactants like dimethyl carbonate and ethyl acetate (ETA) in transesterification of lipid-based biomasses. The by-products from this glycerol-free process can enhance the quantity and quality of the resultant biofuel, suggesting that supercritical transesterification using ETA as a coreactant offers significant advantages due to its cost-effectiveness and use of renewable resources Winatta Sakdasri et al. (2021).
Analytical Methods in Determining Antioxidant Activity
The critical analysis of tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH, provides a comprehensive overview of methodologies applicable in food engineering, medicine, and pharmacy. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in antioxidant analysis, offering insights into antioxidant capacity determination of complex samples I. Munteanu & C. Apetrei (2021).
Safety and Hazards
The compound is classified as a Class 2 hazardous substance with high explosion hazard . The safety pictograms for this compound include the exclamation mark, and the hazard statements include H302 (Harmful if swallowed) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSLOTCOOFGGJW-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@@H]1O)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120971 | |
Record name | Carbamic acid, N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]-, 1,1-dimethylethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301120971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-89-5 | |
Record name | Carbamic acid, N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]-, 1,1-dimethylethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]-, 1,1-dimethylethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301120971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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